

A Comparative Analysis of Alanylphenylalanine Isomers for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Alanylphenylalanine*

Cat. No.: *B1664496*

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This guide provides a detailed comparative analysis of the four stereoisomers of the dipeptide **alanylphenylalanine**: L-alanyl-L-phenylalanine (L-Ala-L-Phe), D-alanyl-D-phenylalanine (D-Ala-D-Phe), L-alanyl-D-phenylalanine (L-Ala-D-Phe), and D-alanyl-L-phenylalanine (D-Ala-L-Phe). The stereochemistry of amino acid residues in a peptide sequence can significantly influence its physicochemical properties, biological activity, and metabolic stability, making such a comparison crucial for applications in drug design and development.

Physicochemical Properties

The stereochemical orientation of the alanine and phenylalanine residues in **alanylphenylalanine** isomers can affect their physical and chemical characteristics. While comprehensive experimental data for all four isomers is not readily available in a single source, the following table summarizes known and predicted properties.

Property	L-Ala-L-Phe	D-Ala-D-Phe	L-Ala-D-Phe	D-Ala-L-Phe
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₃	C ₁₂ H ₁₆ N ₂ O ₃	C ₁₂ H ₁₆ N ₂ O ₃	C ₁₂ H ₁₆ N ₂ O ₃
Molecular Weight	236.27 g/mol [1]	236.27 g/mol	236.27 g/mol	236.27 g/mol
Appearance	Solid[1]	Predicted: Solid	Predicted: Solid	Predicted: Solid
LogP (experimental)	-1.72[1]	Data not available	Data not available	Data not available
Predicted LogP	-2.5	-2.5	-2.5	-2.5
Predicted pKa (acidic)	3.41±0.10	3.41±0.10	3.41±0.10	3.41±0.10
Predicted pKa (basic)	8.50±0.10	8.50±0.10	8.50±0.10	8.50±0.10
Predicted Water Solubility	Data not available	Data not available	Data not available	Data not available

Note: Predicted values are based on computational models and may not reflect experimental results.

Biological Activity

The biological activity of dipeptides is highly dependent on their stereochemistry, which influences their interaction with chiral biological targets such as receptors and enzymes.

Taste Perception:

Hydrophobic dipeptides are often associated with a bitter taste. The bitterness is thought to arise from the interaction of the peptide with specific G-protein coupled receptors (GPCRs) known as bitter taste receptors (T2Rs). Human bitter taste receptor T2R1 has been identified as a receptor for bitter di- and tripeptides.[2] The hydrophobicity of the amino acid side chains is a key factor in the intensity of the bitter taste. The "Q rule" is a method used to predict the bitterness of peptides based on their average hydrophobicity.[3][4] Peptides with a Q-value above 1400 cal/mol are generally predicted to be bitter.[3][4] Given the hydrophobic nature of

the phenylalanine side chain, all **alanylphenylalanine** isomers are expected to have a bitter taste. However, the precise bitterness threshold for each isomer is not documented and would require sensory panel evaluation.

Peptide Transport:

The intestinal absorption of di- and tripeptides is primarily mediated by the proton-coupled peptide transporter 1 (PepT1).^{[5][6]} PepT1 exhibits stereoselectivity, generally showing a higher affinity for peptides containing L-amino acids. Therefore, it is expected that L-Ala-L-Phe would be transported more efficiently than its isomers containing D-amino acids. The transport of dipeptides is also influenced by factors such as charge, hydrophobicity, and the size of the amino acid side chains.^[7]

Cytotoxicity and Stability:

The stereochemistry of peptides can also impact their stability and potential cytotoxicity. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which can lead to a longer half-life in biological systems.^{[8][9]} This increased stability can sometimes result in enhanced biological activity or altered cytotoxic profiles.^{[8][10]} While L-Ala-L-Phe has been investigated as a potential anti-tumor agent,^[11] a direct comparative study of the cytotoxicity of all four **alanylphenylalanine** isomers has not been reported. It is plausible that the D-containing isomers could exhibit different cytotoxic effects and stability profiles.

The following table summarizes the expected and known biological activities of the **alanylphenylalanine** isomers.

Biological Activity	L-Ala-L-Phe	D-Ala-D-Phe	L-Ala-D-Phe	D-Ala-L-Phe
Predicted Taste	Bitter	Bitter	Bitter	Bitter
Predicted PepT1 Transport	High affinity	Low affinity	Intermediate affinity	Intermediate affinity
Potential Cytotoxicity	Investigated as anti-tumor agent[11]	Data not available	Data not available	Data not available
Predicted Proteolytic Stability	Low	High	High	High

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, separation, and characterization of stereoisomers.

Synthesis of Alanylphenylalanine Isomers

The synthesis of the four stereoisomers of **alanylphenylalanine** can be achieved through standard solid-phase or solution-phase peptide synthesis protocols. The key is the use of the appropriate chiral-protected amino acid building blocks.

General Workflow for Solid-Phase Peptide Synthesis:

- **Resin Preparation:** Start with a suitable resin, for example, a Wang resin pre-loaded with the C-terminal amino acid (L- or D-phenylalanine).
- **Deprotection:** Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a base such as piperidine in DMF.
- **Coupling:** Activate the carboxylic acid of the N-terminally protected incoming amino acid (L- or D-alanine) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF. Add this activated amino acid to the deprotected resin-bound amino acid to form the peptide bond.

- **Washing:** Thoroughly wash the resin to remove excess reagents and by-products.
- **Cleavage and Deprotection:** Cleave the dipeptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
- **Purification:** Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and NMR spectroscopy.

Separation and Analysis of Stereoisomers

High-performance liquid chromatography (HPLC) is the primary method for the separation and analysis of dipeptide stereoisomers.

Instrumentation and Materials:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., a teicoplanin-based column)
- Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, often with additives like acetic acid and triethylamine to improve peak shape and resolution.

General HPLC Method:

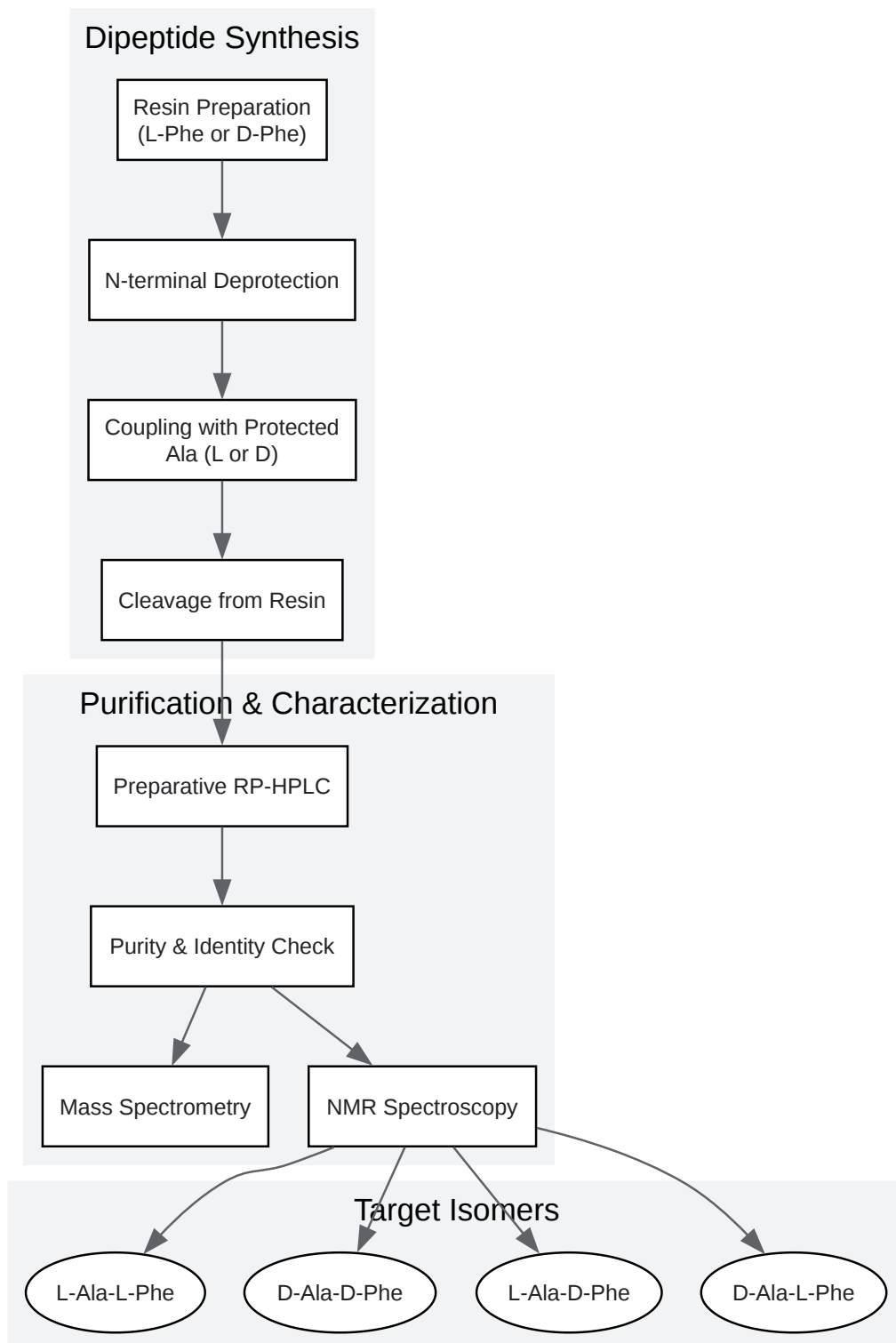
- **Column:** A chiral column capable of separating stereoisomers.
- **Mobile Phase:** An isocratic or gradient elution using a mobile phase tailored to the specific chiral column and the dipeptides being separated.
- **Flow Rate:** Typically 0.5-1.5 mL/min.
- **Detection:** UV detection at a wavelength where the peptide bond or the phenyl group absorbs (e.g., 210-220 nm or ~254 nm).

- **Sample Preparation:** Dissolve the dipeptide mixture in the mobile phase or a compatible solvent.
- **Injection:** Inject a small volume of the sample onto the column.
- **Data Analysis:** Analyze the resulting chromatogram to determine the retention times and peak areas of the different isomers. Diastereomers (e.g., L-Ala-L-Phe and L-Ala-D-Phe) will have different retention times on a standard achiral column, while enantiomers (e.g., L-Ala-L-Phe and D-Ala-D-Phe) require a chiral stationary phase for separation.

Visualizations

Logical Workflow for Synthesis and Characterization

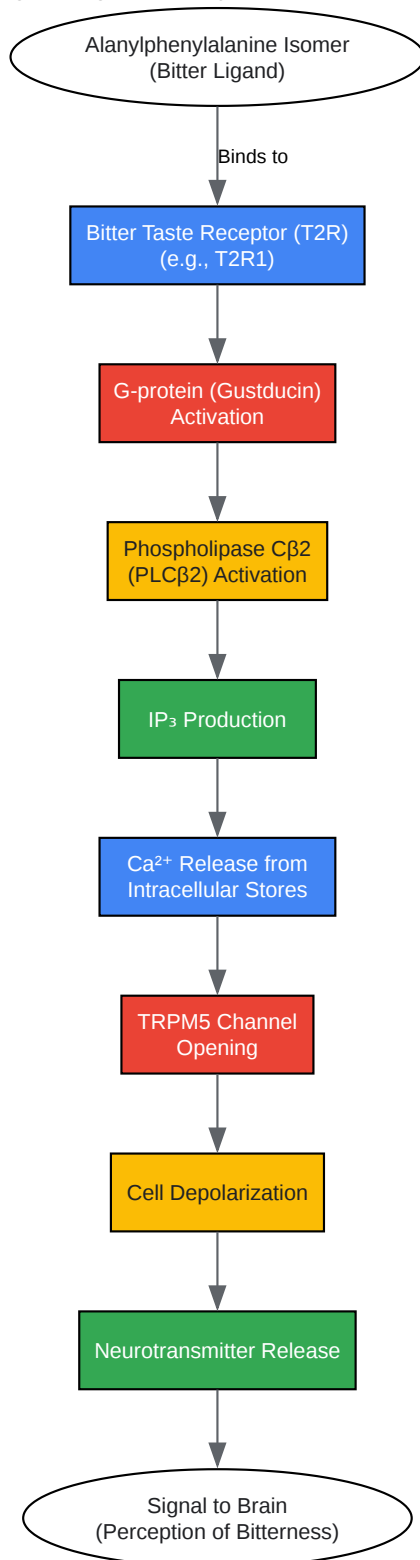
Workflow for Synthesis and Characterization of Alanylphenylalanine Isomers

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Caption: A flowchart illustrating the key steps in the synthesis and characterization of the four **alanylphenylalanine** stereoisomers.

Signaling Pathway for Bitter Taste Perception

Simplified Signaling Pathway for Bitter Taste Perception

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Caption: A diagram showing the general signal transduction cascade initiated by the binding of a bitter dipeptide to a taste receptor.

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